molecular formula C6H8OS B172730 1-(Thiophen-3-yl)ethanol CAS No. 14861-60-0

1-(Thiophen-3-yl)ethanol

Cat. No.: B172730
CAS No.: 14861-60-0
M. Wt: 128.19 g/mol
InChI Key: AJKKZEHIYREOFF-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)ethanol is an organic compound characterized by the presence of a thiophene ring attached to an ethanol groupThiophene derivatives, including this compound, are widely studied due to their biological and industrial significance .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery . Additionally, this compound is involved in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives, including this compound, have been shown to interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in the modulation of cellular processes and the regulation of gene expression, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiophene derivatives, including this compound, have been found to exhibit stable properties under specific conditions, but their degradation can occur over time, leading to changes in their biological activity . Long-term studies have shown that these compounds can have sustained effects on cellular function, highlighting their potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives, including this compound, can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, these compounds can also exhibit toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiophene derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiophene derivatives, including this compound, have been found to interact with specific transporters, facilitating their movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within cells and tissues, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Thiophene derivatives, including this compound, have been shown to localize to specific compartments or organelles within cells . This localization can be directed by targeting signals or post-translational modifications, which can influence the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of thiophene with sodium metal, followed by the addition of ethylene oxide. The optimal conditions for this reaction include a molar ratio of thiophene to sodium of 1.6:1, a molar ratio of ethylene oxide to sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes. The hydrolysis reaction is carried out at a pH of 4-6, resulting in a yield of 84% and a purity of 99.63% .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form thiophene-3-ylmethanol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

    Reduction: Thiophene-3-ylmethanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)ethanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Thiophene-3-carboxaldehyde
  • Thiophene-3-carboxylic acid
  • Thiophene-3-ylmethanol

Comparison: 1-(Thiophen-3-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which imparts distinct chemical and biological properties. Compared to thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid, this compound has a hydroxyl group that can participate in additional hydrogen bonding and redox reactions. Thiophene-3-ylmethanol, on the other hand, lacks the ethanol group’s hydroxyl functionality, making this compound more versatile in certain applications .

Properties

IUPAC Name

1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKKZEHIYREOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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